[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate
Brand Name: Vulcanchem
CAS No.: 870456-37-4
VCID: VC18488296
InChI: InChI=1S/C16H11IO3/c1-10(18)19-14-9-5-3-7-12(14)16-15(17)11-6-2-4-8-13(11)20-16/h2-9H,1H3
SMILES:
Molecular Formula: C16H11IO3
Molecular Weight: 378.16 g/mol

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate

CAS No.: 870456-37-4

Cat. No.: VC18488296

Molecular Formula: C16H11IO3

Molecular Weight: 378.16 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate - 870456-37-4

Specification

CAS No. 870456-37-4
Molecular Formula C16H11IO3
Molecular Weight 378.16 g/mol
IUPAC Name [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate
Standard InChI InChI=1S/C16H11IO3/c1-10(18)19-14-9-5-3-7-12(14)16-15(17)11-6-2-4-8-13(11)20-16/h2-9H,1H3
Standard InChI Key BALUMCIZZWEAOK-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=CC=C1C2=C(C3=CC=CC=C3O2)I

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound, [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate, reflects its molecular architecture:

  • A benzofuran core (fused benzene and furan rings) with an iodine atom at the 3-position.

  • A phenyl group substituted at the 2-position of the benzofuran, which is further acetylated at its own 2-position.

The molecular formula is C₁₆H₁₁IO₃, with a molecular weight of 378.16 g/mol. The presence of iodine introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate can be inferred from analogous benzofuran derivatives described in the literature. Two primary strategies are highlighted:

Sonogashira Coupling and Cyclization

A method adapted from benzofuran synthesis involves Sonogashira coupling between 2-iodophenyl acetate and ethynyl precursors, followed by cyclization. For example:

  • Sonogashira Coupling: Reaction of 2-iodophenyl acetate with a terminal alkyne (e.g., ethynyltrimethylsilane) using PdCl₂, PPh₃, and CuI in NEt₃/DMF yields a phenylacetylene intermediate .

  • Cyclization: Treatment with iodine or electrophilic iodinating agents (e.g., I₂/KOH) induces cyclization to form the benzofuran core, introducing iodine at the 3-position .

This route is efficient but requires careful control of reaction conditions to avoid over-iodination.

Ultrasound-Promoted Synthesis in Ionic Liquids

Recent advances utilize ultrasound irradiation in ionic liquids (e.g., [bmim]BF₄) to accelerate intramolecular C–C bond formation. This method enhances reaction rates and yields under mild conditions (room temperature, 30–60 minutes) . For example:

  • A phenolic precursor undergoes acetylation, followed by iodination and cyclization in [bmim]BF₄, achieving yields >80% .

Optimization Challenges

  • Iodine Incorporation: Direct iodination risks regioselectivity issues; directing groups (e.g., acetyl) are often necessary to ensure substitution at the 3-position.

  • Solubility: The acetyl group improves solubility in polar solvents (e.g., DMF, THF), facilitating purification .

Physical and Chemical Properties

Spectral Characterization

Data from analogous compounds provide insights into expected properties:

PropertyValue/DescriptionSource
1H NMR (CDCl₃)δ 7.8–7.6 (m, aromatic H), δ 2.3 (s, COCH₃)
13C NMRδ 169.5 (COCH₃), δ 95–150 (aromatic C)
IR (cm⁻¹)1745 (C=O), 1210 (C–O), 615 (C–I)
Melting Point110–115°C (predicted)

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, with iodine likely dissociating at elevated temperatures.

  • Photoreactivity: The benzofuran core may undergo photocyclization under UV light, a property exploited in spiropyran synthesis .

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